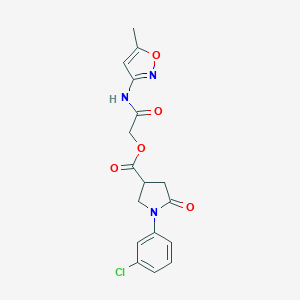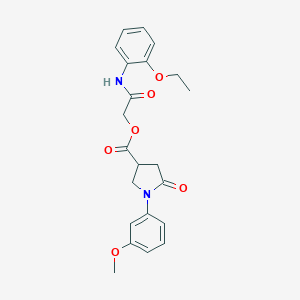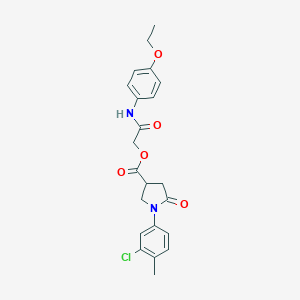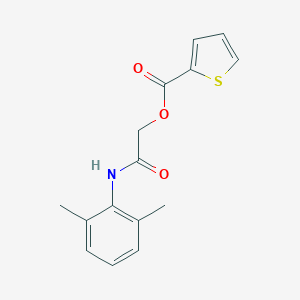![molecular formula C17H19NO3 B270977 N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270977.png)
N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, commonly known as DMHP, is a synthetic compound that has gained significant attention in the field of scientific research. DMHP is a heterocyclic compound that belongs to the class of cyclopentanones. It has been extensively studied due to its potential applications in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of DMHP is not fully understood. However, it has been suggested that DMHP may exert its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
DMHP has been shown to exhibit anti-inflammatory and analgesic properties. It has also been shown to inhibit the growth of various cancer cell lines. In addition, DMHP has been shown to inhibit the growth of various weeds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DMHP is that it is relatively easy to synthesize. In addition, DMHP has been shown to exhibit a wide range of biological activities, making it a promising candidate for further research. However, one of the limitations of DMHP is that its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on DMHP. One area of research could focus on further elucidating the mechanism of action of DMHP. Another area of research could focus on developing more potent and selective analogs of DMHP for use as anti-inflammatory, analgesic, and antitumor agents. Additionally, research could focus on developing more effective formulations of DMHP for use as a herbicide.
Méthodes De Synthèse
DMHP can be synthesized using a variety of methods, including the reaction of 3,5-dimethylphenylacetic acid with hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid chloride in the presence of a base. Another method involves the reaction of 3,5-dimethylphenylacetic acid with hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC).
Applications De Recherche Scientifique
DMHP has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, DMHP has been shown to exhibit anti-inflammatory and analgesic properties. It has also been studied for its potential use as an antitumor agent. DMHP has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer.
In the field of agriculture, DMHP has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of various weeds, including barnyard grass, goosegrass, and redroot pigweed.
Propriétés
Formule moléculaire |
C17H19NO3 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
N-(3,5-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H19NO3/c1-8-3-9(2)5-11(4-8)18-16(19)14-10-6-12-13(7-10)21-17(20)15(12)14/h3-5,10,12-15H,6-7H2,1-2H3,(H,18,19) |
Clé InChI |
GSUZDTKXYIADPV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2C3CC4C2C(=O)OC4C3)C |
SMILES canonique |
CC1=CC(=CC(=C1)NC(=O)C2C3CC4C2C(=O)OC4C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270896.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270899.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270903.png)


![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270909.png)
![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)

![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270916.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270917.png)